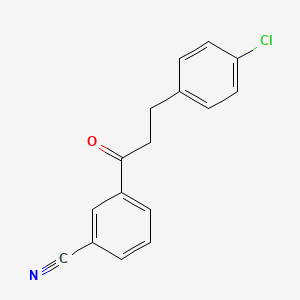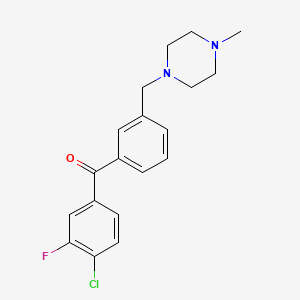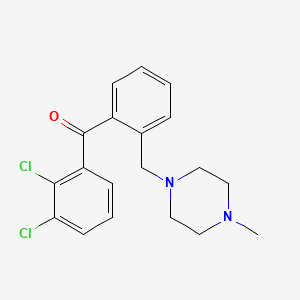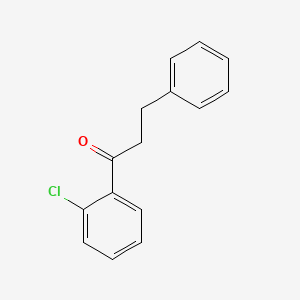
3-(4-Chlorophenyl)-3'-cyanopropiophenone
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds, such as 3-amino-2-cyanothiophenes and 3-alkoxy-4-cyanothiophenes, involves multi-step processes that can be adapted for the synthesis of 3-(4-Chlorophenyl)-3'-cyanopropiophenone. For instance, the one-pot synthesis of 3-amino-2-cyanothiophenes described in the first paper involves the use of LDA, O-ethyl thioformate, and 2-chloroacetonitrile to afford thiophenes in moderate to good yields . This method demonstrates the potential for creating complex molecules with cyano and amino groups, which could be relevant for synthesizing the target compound.
Molecular Structure Analysis
The molecular structure of cyanothiophene derivatives is characterized by the presence of electron-withdrawing cyano groups, which can significantly affect the electronic properties of the molecule. The papers discuss the strong electronic dissymmetry induced by the alkoxy and cyano groups in the thiophene ring , as well as the use of 3-alkoxy-4-cyanothiophene units in the synthesis of conjugated donor-acceptor-donor (D-A-D) triads . These findings suggest that the cyano group in 3-(4-Chlorophenyl)-3'-cyanopropiophenone would also contribute to its electronic properties, potentially making it a candidate for use in electronic applications.
Chemical Reactions Analysis
The papers do not directly address the chemical reactions of 3-(4-Chlorophenyl)-3'-cyanopropiophenone, but they do provide examples of how cyanothiophene derivatives can be further functionalized. For example, the conversion of 3-amino-2-cyano-4-phenylthiophene to various functionalized thieno[3,2-d]pyrimidines indicates that cyanothiophene compounds can undergo further chemical transformations to yield more complex structures. This suggests that 3-(4-Chlorophenyl)-3'-cyanopropiophenone could also be a versatile intermediate for further chemical synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-(4-Chlorophenyl)-3'-cyanopropiophenone can be inferred from the properties of similar cyanothiophene compounds. The presence of electron-withdrawing groups such as cyano and alkoxy groups can lead to strong electronic dissymmetry, which can affect the molecule's reactivity and interaction with other chemical entities . Additionally, the incorporation of these groups into conjugated systems can result in materials with interesting electronic properties, as seen in the synthesis of D-A-D triads . These insights suggest that 3-(4-Chlorophenyl)-3'-cyanopropiophenone may exhibit unique physical and chemical properties that could be explored for various applications.
Applications De Recherche Scientifique
Environmental Remediation and Chemical Transformation
Catalytic Hydrodechlorination : Research has demonstrated the effectiveness of catalytic hydrodechlorination (HDC) in treating environmentally toxic chlorophenols, such as 2,4-dichlorophenol, by converting them into less harmful compounds like phenol under mild conditions, highlighting potential applications in water treatment and pollution reduction (Gómez-Quero, Cárdenas-Lizana, & Keane, 2011).
Photocatalytic Degradation : Studies on the photocatalytic behavior of chlorophenols in aqueous solutions suggest that light-induced reactions can lead to the breakdown of these compounds into simpler molecules, offering pathways for environmental cleanup and detoxification processes (Boule, Guyon, & Lemaire, 1982).
Advanced Oxidation Processes : Research into the oxidative transformation of triclosan and chlorophene by manganese oxides indicates that such processes can effectively degrade chlorophenols and similar compounds, emphasizing the role of advanced oxidation in water treatment technologies (Zhang & Huang, 2003).
Catalytic Membrane Reactors : Studies have explored the use of catalytically active membranes for the simultaneous concentration and reaction of organics like chlorophenols, suggesting applications in the efficient removal of contaminants from water through catalytic pervaporation (Bengtson, Scheel, Theis, & Fritsch, 2002).
Electro-oxidation and Electrochemical Treatment : Investigations into the electro-oxidation of chlorophenols on composite electrodes and through direct electrolysis have shown potential for the electrochemical treatment of phenolic compounds in wastewater, offering environmentally friendly and efficient degradation pathways (Pigani, Musiani, Pȋrvu, Terzi, Zanardi, & Seeber, 2007).
Safety And Hazards
This involves detailing the compound’s toxicity, environmental impact, and handling precautions.
Orientations Futures
This involves discussing potential future research directions, such as new synthetic routes, applications, or investigations into the compound’s properties or activities.
Please note that the availability of this information can vary depending on the compound and the extent to which it has been studied. For a specific compound, it’s best to consult the primary scientific literature or authoritative databases such as PubChem or the Protein Data Bank. If you have a different compound or a more specific question, feel free to ask!
Propriétés
IUPAC Name |
3-[3-(4-chlorophenyl)propanoyl]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO/c17-15-7-4-12(5-8-15)6-9-16(19)14-3-1-2-13(10-14)11-18/h1-5,7-8,10H,6,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZDLFKPMFVICOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)CCC2=CC=C(C=C2)Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80644466 | |
| Record name | 3-[3-(4-Chlorophenyl)propanoyl]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80644466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorophenyl)-3'-cyanopropiophenone | |
CAS RN |
898787-68-3 | |
| Record name | 3-[3-(4-Chlorophenyl)-1-oxopropyl]benzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898787-68-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[3-(4-Chlorophenyl)propanoyl]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80644466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 7-oxo-7-[3-(thiomorpholinomethyl)phenyl]heptanoate](/img/structure/B1343396.png)

![Ethyl 7-oxo-7-[3-(3-pyrrolinomethyl)phenyl]heptanoate](/img/structure/B1343401.png)

![2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-3'-methoxy benzophenone](/img/structure/B1343405.png)
![Ethyl 7-[2-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]-7-oxoheptanoate](/img/structure/B1343407.png)





![Ethyl 5-oxo-5-[2-(3-pyrrolinomethyl)phenyl]valerate](/img/structure/B1343417.png)
![Ethyl 8-oxo-8-[2-(3-pyrrolinomethyl)phenyl]octanoate](/img/structure/B1343418.png)
